The research on acetylcholinesterase (AChE) inhibitors has been a significant area of interest due to their potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which may alleviate some symptoms of dementia. Among the compounds studied for this purpose, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and its derivatives have shown promising results as potent AChE inhibitors with potential applications as antidementia agents.
The mechanism of action of these piperidine derivatives involves the inhibition of AChE, leading to an increase in acetylcholine levels in the brain. The structure-activity relationship (SAR) studies have indicated that certain structural modifications to the piperidine derivatives can significantly enhance their inhibitory activity. For instance, the introduction of a bulky moiety in the para position of the benzamide or the addition of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically increase the anti-AChE activity. The basic nature of the nitrogen atom in the piperidine ring is also crucial for the activity, as demonstrated by the almost inactive N-benzoylpiperidine derivative2. The potent inhibitory effects of these compounds suggest that they may interact with the active site of AChE, preventing the breakdown of acetylcholine and thereby increasing its availability in the synaptic cleft.
The primary application of these piperidine derivatives is in the field of neurology, specifically for the treatment of neurodegenerative diseases like Alzheimer's. Compound 13e, also known as E2020, has shown to be one of the most potent AChE inhibitors with a selective affinity 1250 times greater for AChE than for butyrylcholinesterase (BuChE). In vivo studies have demonstrated that E2020 has a longer duration of action than physostigmine and can significantly increase acetylcholine content in the rat cerebral cortex1.
Another derivative, compound 21, has been identified as a highly potent AChE inhibitor with an affinity 18,000 times greater for AChE than for BuChE. At a dose of 3 mg/kg, compound 21 produced a marked and significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats, indicating its potential as an advanced antidementia agent2.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4